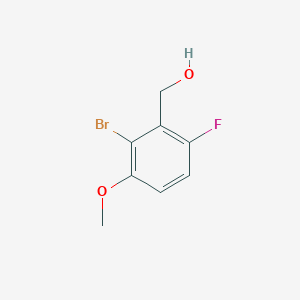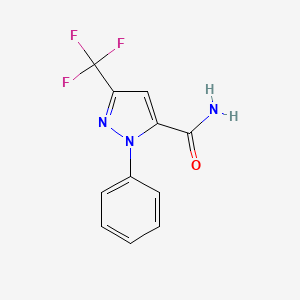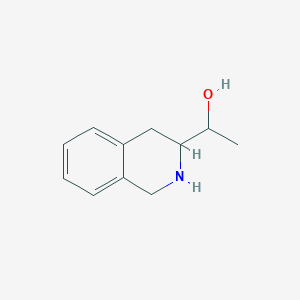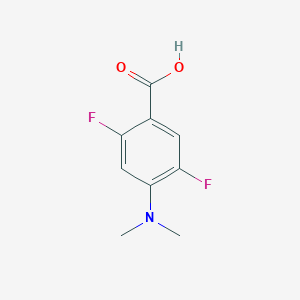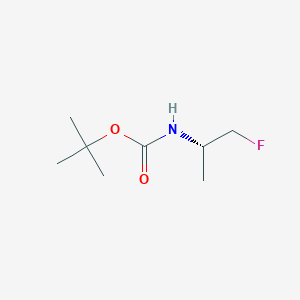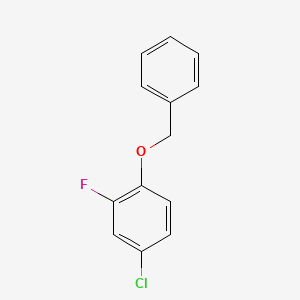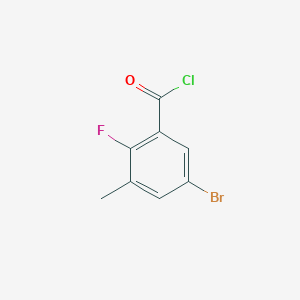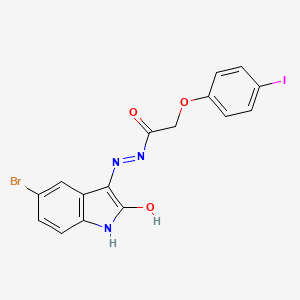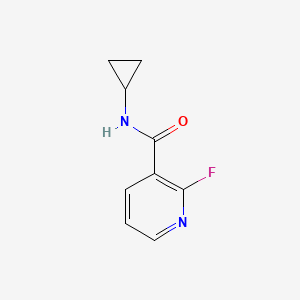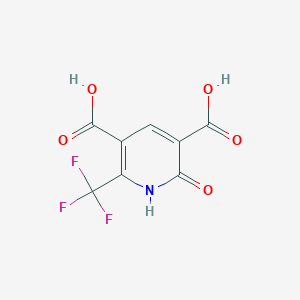
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid (TFMPDC) is a trifluoromethyl-containing heterocyclic carboxylic acid that has been used in various scientific research applications. It is a versatile building block for organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. TFMPDC is also used as a reagent in various organic reactions, such as the synthesis of heterocyclic compounds and the synthesis of organometallic complexes.
科学的研究の応用
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has been used in various scientific research applications. For example, it has been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and pyridines. It has also been used as a reagent in the synthesis of organometallic complexes and as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
作用機序
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is a trifluoromethyl-containing heterocyclic carboxylic acid that can act as a catalyst in various organic reactions. In the synthesis of heterocyclic compounds, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a nucleophile and react with the electrophilic center of the aromatic compound, leading to the formation of a new carbon-carbon bond. In the synthesis of organometallic complexes, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a ligand and coordinate to the metal center, leading to the formation of a new metal-ligand bond.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has not been studied for its biochemical and physiological effects. However, it is known to be a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
実験室実験の利点と制限
The main advantage of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is its versatility. It can be used as a catalyst, a reagent, or a building block for the synthesis of various compounds. Additionally, it is relatively inexpensive and easily available. The main limitation of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is that it is a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
将来の方向性
There are a variety of potential future directions for research involving 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. For example, further research could be conducted to explore its potential applications in drug synthesis. Additionally, research could be conducted to explore its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in agrochemicals and dyes. Finally, research could be conducted to explore its potential for use in the synthesis of other heterocyclic compounds.
合成法
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can be synthesized by the reaction of trifluoromethyl-substituted aromatic compounds with a carboxylic acid. For example, the reaction of trifluoromethylbenzene with acetic acid in the presence of a base such as sodium hydroxide yields 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. The reaction is carried out at a temperature of 80-90°C for 24 hours. The reaction is typically carried out in a solvent such as ethanol or methanol.
特性
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBEYQZLWXHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


